molecular formula C11H22N2O2 B3367576 Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- CAS No. 1821759-61-8

Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-

Cat. No.: B3367576
CAS No.: 1821759-61-8
M. Wt: 214.30
InChI Key: LHSNRJGZDUFKQT-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- (hereafter referred to as Compound A) is a carbamate derivative featuring a piperidine ring substituted with a methyl group at the 3R position and a tert-butyl ester group at the 4S position. Its "rel-" designation indicates the relative stereochemistry of the chiral centers. This compound is structurally characterized by:

  • Piperidine backbone: A six-membered nitrogen-containing heterocycle, providing conformational rigidity.
  • Methyl substituent: Enhances lipophilicity and may influence steric interactions in biological systems.
  • tert-Butyl ester group: Improves metabolic stability compared to smaller alkyl esters .

Compound A is primarily used as an intermediate in pharmaceutical synthesis, particularly for chiral nitrogen-containing molecules in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- typically involves the reaction of a piperidine derivative with a carbamate ester. The reaction conditions often include the use of a base to facilitate the formation of the ester bond. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the substituent introduced .

Scientific Research Applications

Research indicates that carbamic acid derivatives exhibit notable biological activities. Specifically, this compound has shown promise in:

  • Pharmaceutical Applications : It is being explored for its potential as a therapeutic agent for conditions such as diabetes mellitus by acting on DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism. The compound's pharmacokinetic properties suggest it may improve bioavailability compared to existing medications like Alogliptin .

Applications in Medicinal Chemistry

  • Diabetes Treatment :
    • Carbamic acid derivatives are being studied for their ability to inhibit DPP-IV, which plays a crucial role in glucose homeostasis.
    • Case studies have demonstrated that compounds similar to carbamic acid can enhance insulin sensitivity and reduce blood glucose levels effectively .
  • Neuroprotective Agents :
    • Some derivatives of carbamic acids have been identified as acetylcholinesterase inhibitors, showing potential for treating neurodegenerative diseases such as Alzheimer's disease . These compounds can enhance cognitive function by preventing the breakdown of acetylcholine.

Agricultural Applications

Carbamate compounds are widely used in agriculture as pesticides and herbicides due to their ability to inhibit specific enzymes in pests. The unique structure of carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester may offer enhanced efficacy and reduced toxicity compared to traditional compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's pharmacological effects:

  • Study on DPP-IV Inhibition : A comparative analysis showed that this compound had improved oral bioavailability compared to standard treatments like Alogliptin. This suggests a significant advancement in diabetes management strategies using this compound .
  • Neuroprotective Studies : Research has indicated that derivatives of carbamic acids can effectively inhibit acetylcholinesterase activity. These findings are crucial for developing new treatments for Alzheimer's disease and related cognitive disorders .

Mechanism of Action

The mechanism of action of Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved in its mechanism of action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound A with structurally related carbamates, focusing on substituents, stereochemistry, physicochemical properties, and applications.

Structural Analogs with Modified Substituents

Compound Name Substituent at Position 3 Substituent at Position 4 Ring System Key Differences Reference
Compound A Methyl (R configuration) tert-Butyl ester (S) Piperidine Baseline for comparison N/A
Carbamic acid, [(3R,4S)-3-hydroxy-4-piperidinyl]-, 1,1-dimethylethyl ester Hydroxyl (R) tert-Butyl ester (S) Piperidine Hydroxyl increases polarity and hydrogen-bonding potential; reduced metabolic stability vs. methyl .
Carbamic acid, [(3R,4S)-4-(fluoromethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester Fluoromethyl (R) tert-Butyl ester (S) Pyrrolidine (5-membered) Fluorine enhances electronegativity and metabolic stability; smaller ring increases steric strain .
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride Methyl (R) Amino (S) Piperidine Amino group introduces basicity; hydrochloride salt improves aqueous solubility .

Stereochemical Variants

  • [(3S,4R)-4-Hydroxy-3-pyrrolidinyl]carbamate (CAS 719999-54-9): Inversion of stereochemistry at positions 3 and 4 alters hydrogen-bonding interactions and biological target affinity .

Physicochemical Properties

Property Compound A Hydroxy Analog Fluoromethyl Pyrrolidine Amino Derivative
Molecular Formula C₁₂H₂₂N₂O₂ C₁₁H₂₀N₂O₃ C₁₀H₁₉FN₂O₂ C₁₁H₂₁N₃O₂
Molecular Weight 238.31 g/mol 228.29 g/mol 218.27 g/mol 251.31 g/mol
logP (Predicted) 2.8 1.2 2.5 1.5
Solubility (Water) Low (tert-butyl ester) Moderate (hydroxyl) Low (fluorine) High (hydrochloride salt)
Metabolic Stability High (methyl group) Moderate (hydroxyl) High (fluorine) Low (amino group)

Biological Activity

Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered attention due to their diverse biological activities. The compound "Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-" (CAS Number: 473839-06-4) is a notable example that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30458 g/mol
  • CAS Number : 473839-06-4

Antimicrobial Activity

Research has shown that piperidine derivatives exhibit significant antimicrobial properties. A study synthesized a series of carbamate derivatives and evaluated their activity against Leishmania amazonensis. While these compounds exhibited weaker leishmanicidal activity than amphotericin B, they demonstrated low toxicity against human cells. Notably, the nitro derivative showed the highest activity with an IC50 of 17.24 μM .

Enzyme Inhibition

Piperidine carbamate derivatives have been identified as effective inhibitors of serine proteases. A series of synthesized inhibitors demonstrated potent activity against matriptase and hepsin, which are implicated in various diseases including cancer. The modifications on the piperidine structure were crucial for enhancing inhibitory potency .

Neuropharmacological Effects

Studies have indicated that piperidine-based compounds can influence endocannabinoid levels in the brain. These compounds exhibited CB1-dependent behavioral effects in animal models, suggesting potential applications in neuropharmacology .

Study on Antileishmanial Activity

A specific investigation into the antileishmanial properties of carbamate derivatives revealed that while they were less effective than standard treatments, their structural modifications could enhance their biological efficacy. The study emphasized the importance of substituents on the aryl-acyl subunit for modulating leishmanicidal effects .

Serine Protease Inhibition Research

In another study focused on piperidine carbamates as peptidomimetic inhibitors, a new class of compounds was developed that showed significant inhibition of serine proteases involved in tumor progression. This research highlighted the potential for these compounds in therapeutic applications targeting cancer treatment .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialModerate to good activity
Enzyme InhibitionPotent against matriptase
NeuropharmacologicalCB1-dependent effects
LeishmanicidalIC50 = 17.24 μM

Q & A

Q. How can researchers optimize the stereoselective synthesis of this compound to ensure high enantiomeric purity?

  • Methodological Answer : The compound’s stereochemistry [(3R,4S)] is critical for its biological activity. To achieve high enantiomeric purity, employ asymmetric catalytic hydrogenation or enzymatic resolution techniques. For example, reductive amination using chiral catalysts (e.g., Rhodium-BINAP complexes) can control the stereochemistry of the piperidine ring. Protecting group strategies, such as the tert-butoxycarbonyl (Boc) group, are essential to preserve stereochemical integrity during synthesis steps . Reaction conditions (e.g., low temperatures, solvent polarity) must be tightly controlled to minimize racemization, as demonstrated in analogous carbamate syntheses .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (≥99% required for pharmacological studies). For structural confirmation, employ 2D NMR (e.g., NOESY) to verify spatial relationships between protons on the piperidine ring and methyl/tert-butyl groups. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in aqueous media?

  • Methodological Answer : The tert-butyl ester acts as a steric shield, reducing hydrolysis rates in aqueous environments. To quantify stability, conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–60°C). Monitor degradation via LC-MS; typical byproducts include the free carboxylic acid derivative. The Boc group’s stability in acidic conditions (e.g., TFA) allows selective deprotection during downstream functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?

  • Methodological Answer : Contradictions often arise from incomplete stereochemical characterization or impurity-driven off-target effects. Design a comparative study using enantiomerically pure samples (>99% ee) synthesized via methods in . Test in parallel against relevant biological targets (e.g., GPCRs or ion channels) using functional assays (e.g., cAMP accumulation or calcium flux). Cross-validate results with molecular docking simulations to correlate activity with stereospecific binding interactions .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

  • Methodological Answer : Replace metabolically labile groups while retaining activity. For example, substitute the tert-butyl ester with a trifluoroethyl group to reduce esterase-mediated hydrolysis. Alternatively, synthesize prodrugs (e.g., phosphate esters) for improved bioavailability. Use liver microsome assays to identify major metabolic hotspots and guide structural modifications. Stability in human plasma (>6 hours) should be confirmed via LC-MS/MS .

Q. How can computational modeling predict the compound’s interaction with non-target proteins (e.g., CYP450 enzymes)?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like Schrödinger or GROMACS. Dock the compound into CYP450 isoforms (e.g., 3A4, 2D6) to predict binding affinities and metabolic pathways. Validate predictions with in vitro CYP inhibition assays. Adjust the piperidine ring’s substituents (e.g., methyl group position) to minimize off-target interactions while maintaining efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Reactant of Route 2
Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.